(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
CAS No.: 51154-06-4
Cat. No.: VC21549343
Molecular Formula: C10H15NO4
Molecular Weight: 213,23 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51154-06-4 |
|---|---|
| Molecular Formula | C10H15NO4 |
| Molecular Weight | 213,23 g/mole |
| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m0/s1 |
| Standard InChI Key | BMIGSRMSSCUMAZ-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CC=CC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC=CC1C(=O)O |
Introduction
Structural Features and Specifications
Molecular Structure
The molecular structure of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid combines several key structural elements that contribute to its utility in organic synthesis:
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A 2,5-dihydropyrrole ring system containing a double bond between C-3 and C-4
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
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A carboxylic acid functionality at the C-2 position
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An (S)-configuration at the stereogenic center (C-2)
The presence of these features provides multiple reactive sites for further chemical transformations, making this compound particularly valuable as a synthetic intermediate.
Chemical Specifications
The following table summarizes the key specifications of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid:
| Property | Value |
|---|---|
| CAS Number | 51154-06-4 |
| Purity (Commercial) | 99% |
| Minimum Order (Commercial) | 1KG |
| Approximate Price (2022) | $8.20/1KG |
| Supply Status | Commercially Available |
Note: Specifications based on commercial supplier information as of 2022
Synthetic Methodologies
Ring-Closing Metathesis Approach
A particularly efficient synthesis of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been reported, starting from N-Boc-diallylamine . This synthetic route involves three key steps:
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Ring-closing metathesis (RCM) to form the 2,5-dihydropyrrole ring
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Directed alkoxycarbonylation using strong lithium bases and alkyl carbonates
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Enzymatic kinetic resolution of the resulting racemate to obtain the enantiopure (S)-isomer
This methodology is notable for its efficiency and stereocontrol, providing a practical route to this valuable chiral building block .
Applications in Organic Synthesis
As a Building Block for Complex Molecules
The unique structure of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid makes it valuable as a building block in the synthesis of more complex molecules. The presence of the carboxylic acid functionality allows for further derivatization through amide formation, esterification, or reduction reactions. Additionally, the 2,5-dihydropyrrole core can undergo various transformations, including:
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Functionalization of the C=C double bond through addition reactions
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Derivatization of the protected nitrogen
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Elaboration of the carboxylic acid group
These transformations make the compound useful in constructing diverse molecular architectures.
Related Compounds and Structural Analogs
Structural Variations and Derivatives
Several structurally related compounds appear in the chemical literature, illustrating the versatility of this molecular scaffold:
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(2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid (CAS: 90104-21-5) - A regioisomer with the double bond in a different position
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tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 141293-14-3) - A related structure with a ketone functionality
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N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) - The parent compound lacking the carboxylic acid group
These structural analogs share similar synthetic chemistry and may serve complementary roles in organic synthesis.
Comparative Properties
The following table compares key properties of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid with structurally related compounds:
| Compound | CAS Number | Key Structural Feature | Primary Application |
|---|---|---|---|
| (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | 51154-06-4 | 2,5-dihydropyrrole with C-2 carboxylic acid | Chiral building block |
| (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid | 90104-21-5 | 2,3-dihydropyrrole with C-2 carboxylic acid | Synthetic intermediate |
| N-Boc-2,5-dihydro-1H-pyrrole | 73286-70-1 | 2,5-dihydropyrrole without carboxylic acid | Precursor in synthesis |
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